Ethyl 2-(5-bromopyrazin-2-yl)acetate Ethyl 2-(5-bromopyrazin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 2106364-36-5
VCID: VC4358658
InChI: InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3
SMILES: CCOC(=O)CC1=CN=C(C=N1)Br
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.076

Ethyl 2-(5-bromopyrazin-2-yl)acetate

CAS No.: 2106364-36-5

Cat. No.: VC4358658

Molecular Formula: C8H9BrN2O2

Molecular Weight: 245.076

* For research use only. Not for human or veterinary use.

Ethyl 2-(5-bromopyrazin-2-yl)acetate - 2106364-36-5

Specification

CAS No. 2106364-36-5
Molecular Formula C8H9BrN2O2
Molecular Weight 245.076
IUPAC Name ethyl 2-(5-bromopyrazin-2-yl)acetate
Standard InChI InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3
Standard InChI Key DJAUEMUUSOJEAC-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CN=C(C=N1)Br

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Ethyl 2-(5-bromopyrazin-2-yl)acetate belongs to the pyrazine family, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1- and 4-positions. The bromine substitution at the 5-position and the ethyl acetate moiety at the 2-position confer distinct electronic and steric properties. The molecular formula is C8H9BrN2O2\text{C}_8\text{H}_9\text{BrN}_2\text{O}_2, with a molecular weight of 245.076 g/mol. The InChIKey (DJAUEMUUSOJEAC-UHFFFAOYSA-N) and SMILES (CCOC(=O)CC1=CN=C(C=N1)Br) descriptors provide unambiguous identification of its structure.

Table 1: Comparative Structural Features of Brominated Pyrazine Derivatives

CompoundSubstituentsMolecular Weight (g/mol)Key Structural Differences
Ethyl 2-(5-bromopyrazin-2-yl)acetateBromine at C5, ethyl acetate at C2245.076Enhanced electrophilicity due to bromine
Ethyl 2-(2-bromopyrimidin-5-yl)acetateBromine at C2, pyrimidine ring245.07Pyrimidine ring (two adjacent nitrogen atoms) vs. pyrazine
1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]ureaBromine at C5, urea linkage345.14Urea functional group enhances hydrogen bonding capacity

Synthetic Pathways and Optimization

Challenges in Purification and Yield Optimization

Bromine’s high atomic mass and polarizability often lead to byproducts such as di-brominated species or dehalogenated intermediates. Column chromatography using silica gel and hexane-ethyl acetate gradients (70:30 to 50:50) is commonly employed for purification . Reported yields for related compounds range from 45% to 68%, depending on reaction time and temperature .

CompoundCell Line (IC50_{50}, µM)Primary Mechanism
BPUJurkat: 4.64 ± 0.08MMP-2/MMP-9 inhibition, cell cycle arrest
(E)-N-Aryl-2-arylethenesulfonamideMCF-7: 0.005–0.01Tubulin polymerization inhibition
Ethyl 2-(5-bromopyrazin-2-yl)acetateNot reportedPutative kinase or protease modulation

Antiangiogenic Effects

In vivo/ex vivo studies using the chick chorioallantoic membrane (CAM) assay show that brominated pyrazines like BPU reduce blood vessel formation by 60–75% at 10 µM, comparable to bevacizumab . This antiangiogenic activity complements direct cytotoxic effects, making such compounds multifunctional anticancer agents.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

Ethyl 2-(5-bromopyrazin-2-yl)acetate’s solubility remains unquantified in public datasets, but logP values for similar bromopyrazines range from 1.8 to 2.5, indicating moderate lipophilicity. This property enhances membrane permeability but may limit aqueous solubility, necessitating formulation with co-solvents like DMSO or cyclodextrins.

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) of related compounds shows melting points between 120°C and 150°C, with decomposition onset at ~200°C . Bromine’s electron-withdrawing effect stabilizes the pyrazine ring against oxidative degradation, as evidenced by <5% mass loss in thermogravimetric analysis (TGA) under nitrogen up to 180°C .

Applications in Drug Discovery and Materials Science

Lead Compound Optimization

The ethyl acetate moiety serves as a metabolically labile group, allowing prodrug strategies. For example, esterase-mediated hydrolysis in vivo can release the active carboxylic acid, enabling targeted delivery. Bromine’s presence facilitates further functionalization via cross-coupling, enabling library synthesis for high-throughput screening .

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